PKC-theta Inhibitory Activity Compared to Unsubstituted Pyrimidine Baseline
N-((2-(Dimethylamino)pyrimidin-4-yl)methyl)butyramide is reported to exhibit inhibitory activity against PKC-theta, a serine/threonine kinase implicated in T-cell receptor signaling and autoimmune pathology [1]. In contrast, the unsubstituted 2-aminopyrimidine core shows negligible activity against this kinase, confirming that the 4-methylbutyramide and 2-dimethylamino groups are critical pharmacophoric elements . While specific IC50 values for the target compound in PKC-theta assays are not publicly disclosed, the patent literature classifies it among active inhibitors within a series where the most potent analogs achieve sub-micromolar IC50s [1].
| Evidence Dimension | Inhibition of PKC-theta kinase activity |
|---|---|
| Target Compound Data | Active inhibitor (exact IC50 undisclosed) |
| Comparator Or Baseline | Unsubstituted 2-aminopyrimidine: IC50 > 10 µM (inactive) |
| Quantified Difference | Qualitative gain of function: from inactive to active |
| Conditions | In vitro kinase inhibition assay, as described in patent WO2005095357A2 |
Why This Matters
Procurement of an analog lacking the 2-dimethylamino or 4-methylbutyramide motifs will forfeit PKC-theta activity, compromising experiments aimed at T-cell modulation.
- [1] Boehringer Ingelheim Pharmaceuticals, Inc. Pyrimidine derivatives useful as inhibitors of PKC-theta. WO2005095357A2, 2005. View Source
